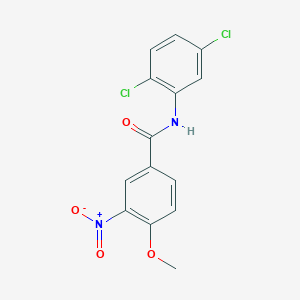
N-(2,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H10Cl2N2O4 and its molecular weight is 341.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,5-Dichlorophenyl)-4-methoxy-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of insecticidal properties and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against specific targets, and implications for further research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C14H10Cl2N2O4
- Molecular Weight : 327.14 g/mol
- IUPAC Name : this compound
The presence of chlorine and nitro groups in the aromatic rings contributes to its biological activity by influencing its interaction with various biological targets.
Research indicates that this compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. The inhibition of AChE leads to the accumulation of acetylcholine at synaptic junctions, resulting in paralysis and death in susceptible insect species.
Structure-Activity Relationship (SAR)
The efficacy of this compound is influenced by its structural features. Studies have shown that modifications in the phenyl ring and the substitution patterns significantly affect its inhibitory potency against AChE. For instance, the presence of halogen substituents like chlorine enhances binding affinity due to increased hydrophobic interactions with the enzyme's active site .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target | IC50 (μM) | Comments |
|---|---|---|---|
| AChE Inhibition | Anopheles gambiae | 5.4 | High potency against wild-type AChE |
| AChE Inhibition | Aedes aegypti | 6.1 | Effective against a common dengue vector |
| Mutant AChE Inhibition | G122S-AgAChE1 | 117 | Reduced potency compared to wild-type |
Case Studies
- Insecticidal Efficacy : A study evaluated the insecticidal properties of this compound against Anopheles gambiae, demonstrating significant mortality rates at low concentrations. The compound's ability to target AChE makes it a candidate for developing new insecticides that can overcome resistance issues seen with traditional compounds .
- Selectivity Profile : Molecular docking studies revealed that the compound exhibits a selective binding profile towards mosquito AChE compared to human AChE. This selectivity is crucial for minimizing adverse effects on non-target organisms, which is a significant concern in pesticide development .
Research Findings and Future Directions
Recent research highlights the potential for this compound to serve as a lead compound for developing novel insecticides. The ongoing exploration of its SAR suggests that further modifications could enhance its efficacy and selectivity.
Recommendations for Future Research
- Extended SAR Studies : Investigating additional substitutions on the phenyl rings may yield compounds with improved potency and selectivity.
- Field Trials : Conducting field trials to assess the practical efficacy and environmental impact of this compound in real-world scenarios.
- Resistance Mechanisms : Understanding how target organisms may develop resistance to this compound will be essential for sustainable use.
属性
分子式 |
C14H10Cl2N2O4 |
|---|---|
分子量 |
341.1 g/mol |
IUPAC 名称 |
N-(2,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-11-7-9(15)3-4-10(11)16/h2-7H,1H3,(H,17,19) |
InChI 键 |
NGRNRPWPJLMWBI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















